molecular formula C14H10ClNO4 B1617032 (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone CAS No. 66938-41-8

(3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone

Cat. No. B1617032
CAS RN: 66938-41-8
M. Wt: 291.68 g/mol
InChI Key: BBKNLCMVMVDRJA-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name, CAS number, and other identifiers .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .

Scientific Research Applications

Clathrate Formation and Molecular Interactions

(4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone compounds serve as clathrate hosts for benzene guests, demonstrating the importance of 'edge-to-face interaction' in the formation of inclusion complexes with benzene. This study highlights the significance of such interactions in molecular structures and clathrate formation, contributing to the understanding of molecular assemblies in chemistry (Eto et al., 2011).

Molecular Docking and Biological Evaluation

Compounds with structures similar to (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone have been evaluated for their anti-inflammatory and antibacterial properties. Molecular docking results and biological data suggest that these compounds could serve as molecular templates for anti-inflammatory activity. This research is crucial for drug discovery and development in the fields of inflammation and bacterial infection treatment (Ravula et al., 2016).

Dynamics, Polarity, and Thermal Properties

Studies on the isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone provide insights into the dynamics, polarity, and thermal properties of these compounds. The research highlights the variations in dipole moments and conformational entropies, offering valuable information for understanding the physical properties and potential applications in material science and chemistry (Saiz et al., 1996).

Structural and Molecular Analysis

Various derivatives of (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone have been synthesized and characterized, providing detailed structural and molecular insights. These studies, including single-crystal X-ray diffraction, are essential for understanding the chemical and physical properties of these compounds, aiding in the development of new materials and pharmaceuticals (Lakshminarayana et al., 2018).

Ruthenium-Catalyzed Reduction

Research on the ruthenium-catalyzed reduction of nitroarenes, including compounds related to (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone, showcases advancements in chemical synthesis techniques. This study contributes to the field of organic chemistry by providing efficient methods for producing aminoarenes and hydrogenation of heterocyclic compounds (Watanabe et al., 1984).

Safety And Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is typically included in a material safety data sheet (MSDS) .

Future Directions

Future directions could involve further studies to understand the compound’s properties, potential applications (such as in medicine or materials science), and ways to improve its synthesis .

properties

IUPAC Name

(3-chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-13-6-5-10(8-12(13)16(18)19)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKNLCMVMVDRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352926
Record name (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone

CAS RN

66938-41-8
Record name (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66938-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066938418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Worth, S Lapenna, E Lo Piparo… - JRC scientific and …, 2010 - academia.edu
This report presents research results obtained in the framework of a project on the Applicability of Quantitative Structure-Activity Relationship (QSAR) analysis in the evaluation of the …
Number of citations: 20 www.academia.edu
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us

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